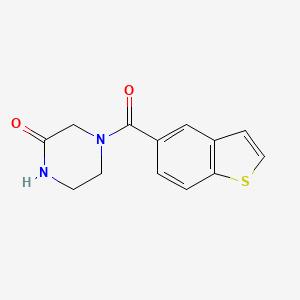![molecular formula C16H21Cl2NO6 B4883828 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
The potential applications of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate in scientific research are diverse and promising. One area of research where this compound has shown potential is in the development of new drugs for the treatment of various diseases. It has been found to have antifungal, antiviral, and anticancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in inflammation and pain. It also inhibits the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate are complex and varied. It has been found to have anti-inflammatory, analgesic, antifungal, antiviral, and anticancer properties. It has also been shown to have an effect on the cardiovascular system, including reducing blood pressure and improving heart function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate in lab experiments is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying the role of these molecules in various biological processes. However, one limitation is that it can be difficult to obtain and may be expensive, which could limit its use in some experiments.
Direcciones Futuras
There are numerous future directions for research involving 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, more studies are needed to explore the potential applications of this compound in other areas of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit specific enzymes and proteins makes it a useful tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate involves a multi-step process that begins with the reaction of 2,4-dichloro-6-methylphenol with propylene oxide to form 3-(2,4-dichloro-6-methylphenoxy)propan-1-ol. This intermediate is then reacted with morpholine to form 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine. The final step involves the reaction of this compound with oxalic acid to form 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate.
Propiedades
IUPAC Name |
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2.C2H2O4/c1-11-9-12(15)10-13(16)14(11)19-6-2-3-17-4-7-18-8-5-17;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAFNTRWGDAGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCOCC2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)


![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
![4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)

![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)
![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)